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Compound of Interest

Compound Name: Mrs 2219

Cat. No.: B1676833

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mrs2219, a selective positive allosteric
modulator (PAM) of the P2X1 receptor. The P2X1 receptor, an ATP-gated ion channel, is a
significant therapeutic target implicated in a variety of physiological processes, including
smooth muscle contraction, platelet aggregation, and neurotransmission[1][2][3][4]. The
development of selective modulators like Mrs2219 is crucial for dissecting the receptor's
function and for the potential development of novel therapeutics[2]. This document outlines the
pharmacological properties of Mrs2219, detailed experimental protocols for its characterization,
and the underlying signaling pathways of the P2X1 receptor.

Core Concepts: P2X1 Receptor and Positive
Allosteric Modulation

The P2X1 receptor is a trimeric, non-selective cation channel that opens in response to the
binding of extracellular adenosine triphosphate (ATP). This activation leads to a rapid influx of
sodium (Na+) and calcium (Ca2+) ions, resulting in membrane depolarization and the initiation
of downstream cellular signaling cascades. P2X1 receptors are characterized by their rapid
activation and desensitization kinetics.

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from
the orthosteric agonist binding site. This binding event induces a conformational change in the
receptor that enhances the effect of the endogenous agonist, in this case, ATP. PAMs can
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increase the agonist's potency, efficacy, or both, offering a more nuanced approach to receptor
modulation compared to direct agonists.

Quantitative Data on Mrs2219

Mrs2219 has been identified as a selective potentiator of ATP-evoked responses at the rat
P2X1 receptor. The available quantitative data for Mrs2219's activity is summarized in the table
below. It is important to note that while the potency of potentiation (EC50) has been
determined, the maximal fold-increase or percentage of potentiation of the ATP-induced
response is not extensively reported in the currently available literature.

. Receptor
Parameter Value Species Reference
Subtype(s)
EC50 of
o 59+1.8uM Rat P2X1
Potentiation
Inactive at P2X2,
P2X3, P2X4,
o P2Y1, P2Y2, )
Selectivity Rat, Human Various
P2Y4, P2Y6, Al,
A2A, and A3
receptors

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the P2X1 receptor
signaling pathway, the mechanism of positive allosteric modulation by Mrs2219, and a general
experimental workflow for characterizing such a compound.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Intracellular Space

Extracellular Space Pl Membrane
. lasma Membrane e
Binds to Depolarization
[P orthosteric site Cellular Response
P2X1 Receptor Activation (e.g., Contraction, Aggregation)
(Closed)
Binds to

i
i
@ allosteric site

Click to download full resolution via product page

Caption: P2X1 receptor signaling pathway initiated by ATP and modulated by Mrs2219.
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Caption: Mechanism of positive allosteric modulation of the P2X1 receptor by Mrs2219.
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- Assess effects on receptor kinetics (activation, desensitization)

Selectivity Profiling:
- Test against other P2X and P2Y receptor subtypes
- Test against other relevant off-targets

Mechanism of Action Studies:
- Radioligand binding assays (if available)
- Site-directed mutagenesis to identify binding site
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Caption: Experimental workflow for the characterization of a P2X1 positive allosteric modulator.
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Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2X1 receptor

modulators. The following sections provide comprehensive protocols for key experiments.

Heterologous Expression of P2X1 Receptors in HEK293
Cells

This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293)

cells for the expression of P2X1 receptors, making them suitable for patch-clamp and calcium

imaging assays.

Materials:

HEK293 cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin

Plasmid DNA encoding the P2X1 receptor
Transfection reagent (e.g., Lipofectamine 2000)
Opti-MEM | Reduced Serum Medium
Phosphate-Buffered Saline (PBS)

6-well plates and glass coverslips

Procedure:

Cell Seeding: One day prior to transfection, seed HEK293 cells into 6-well plates containing
sterile glass coverslips at a density that will result in 70-90% confluency on the day of
transfection.

Transfection Complex Preparation:

o In a sterile tube, dilute the P2X1 receptor plasmid DNA in Opti-MEM.
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o In a separate sterile tube, dilute the transfection reagent in Opti-MEM and incubate for 5
minutes at room temperature.

o Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for
20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

e Transfection:

[¢]

Aspirate the culture medium from the HEK293 cells and wash once with PBS.

Add serum-free DMEM to each well.

[e]

o

Add the DNA-lipid complex solution dropwise to each well.

Incubate the cells at 37°C in a CO2 incubator.

[¢]

o Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with
complete culture medium (DMEM with 10% FBS).

o Expression: Allow the P2X1 receptors to express for 24-48 hours before proceeding with
functional assays.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of ATP-gated currents in P2X1-expressing HEK293
cells to assess the potentiating effect of Mrs2219.

Materials:

P2X1-expressing HEK293 cells on coverslips

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pipette fabrication

External Solution (in mM): 147 NaCl, 2 KCI, 2 CaCl2, 1 MgClI2, 10 HEPES, 13 glucose (pH
adjusted to 7.4 with NaOH).
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« Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with
NaOH).

e ATP stock solution
e Mrs2219 stock solution
Procedure:

» Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MQ when filled
with the internal solution.

o Cell Preparation: Place a coverslip with transfected cells into the recording chamber on the
microscope stage and perfuse with the external solution.

o Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply
slight positive pressure. Upon contact with the cell membrane, release the positive pressure
and apply gentle suction to form a high-resistance seal (>1 GQ).

o Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane
under the pipette tip, establishing the whole-cell configuration.

» Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
e Drug Application:

Establish a stable baseline current.

[e]

o Apply a sub-maximal concentration of ATP (e.g., EC10-EC20) to elicit a control inward
current.

o Wash out the ATP and allow the receptor to recover.
o Pre-incubate the cell with Mrs2219 for a defined period (e.g., 1-2 minutes).

o Co-apply the same sub-maximal concentration of ATP in the continued presence of
Mrs2219 and record the potentiated current.
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» Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and
presence of Mrs2219. Calculate the percentage potentiation. To determine the EC50 of
potentiation, repeat the experiment with a range of Mrs2219 concentrations and fit the data
to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes

This protocol is suitable for studying the effects of Mrs2219 on P2X1 receptors expressed in
Xenopus laevis oocytes, which allows for robust and stable recordings.

Materials:

» Xenopus laevis oocytes

e CRNA encoding the P2X1 receptor

e Microinjection setup

o TEVC setup with amplifier, voltage and current electrodes, and perfusion system

« ND96 Solution (in mM): 96 NaCl, 2 KCI, 1.8 CaCl2, 1 MgCI2, 5 HEPES (pH adjusted to 7.5
with NaOH).

» Electrode Filling Solution: 3 M KCI

e ATP and Mrs2219 stock solutions

Procedure:

o Oocyte Preparation and Injection:
o Harvest and defolliculate stage V-VI oocytes.
o Inject each oocyte with P2X1 receptor cRNA.

o Incubate the injected oocytes in ND96 solution for 2-5 days at 16-18°C to allow for
receptor expression.
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» Electrode Preparation: Fill both the voltage and current microelectrodes with 3 M KCI. The
resistance should be between 0.5-2 MQ.

e Recording:
o Place a single oocyte in the recording chamber and perfuse with ND96 solution.
o Impale the oocyte with both microelectrodes.
o Clamp the membrane potential at a holding potential of -60 mV.

» Drug Application and Data Acquisition:

o

Apply a sub-maximal concentration of ATP and record the control current.

[¢]

After washout and recovery, perfuse the oocyte with Mrs2219 for a set duration.

[¢]

Co-apply ATP and Mrs2219 and record the potentiated current.

[e]

Analyze the data as described for the patch-clamp experiments.

Calcium Imaging Assay

This high-throughput compatible assay measures changes in intracellular calcium
concentration as a functional readout of P2X1 receptor activation and potentiation.

Materials:

P2X1-expressing HEK293 cells seeded in a 96-well black, clear-bottom plate

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

ATP and Mrs2219 stock solutions

Fluorescence plate reader with an automated injection system
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Procedure:

e Cell Seeding: Seed P2X1-expressing HEK293 cells into a 96-well plate and allow them to
attach overnight.

e Dye Loading:
o Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

o Remove the culture medium from the cells, wash with HBSS, and add the loading buffer to
each well.

o Incubate the plate at 37°C for 45-60 minutes in the dark.
o Wash the cells twice with HBSS to remove excess dye.

e Compound Incubation: Add Mrs2219 at various concentrations (or vehicle control) to the
appropriate wells and incubate for a predetermined time.

e Fluorescence Measurement:

[¢]

Place the 96-well plate in the fluorescence plate reader.

o

Record a baseline fluorescence reading (Fo) for several seconds.

[e]

Use the automated injector to add a sub-maximal concentration of ATP to each well.

o

Continue to record the fluorescence signal (F) over time to capture the peak response.

o Data Analysis:

[¢]

Calculate the change in fluorescence (AF = F - Fo) or the fluorescence ratio (AF/Fo).

[e]

Determine the peak response for each well.

o

Calculate the percentage potentiation by Mrs2219 compared to the ATP response alone.

[¢]

Generate a concentration-response curve for Mrs2219 to determine its EC50.
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Conclusion

Mrs2219 serves as a valuable pharmacological tool for the study of P2X1 receptor function. Its
selectivity and potentiating action allow for the fine-tuning of receptor activity, which is
instrumental in both basic research and early-stage drug discovery. The experimental protocols
detailed in this guide provide a robust framework for the characterization of Mrs2219 and other
novel P2X1 receptor modulators. Further investigation into the precise binding site and the in
vivo effects of Mrs2219 will be critical in fully elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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